2,3,4-Trimethoxyzimtsäure

Übersicht

Beschreibung

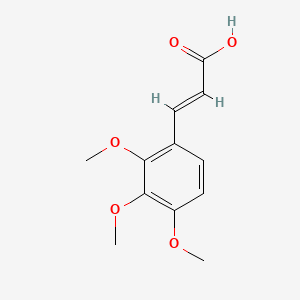

2,3,4-Trimethoxycinnamic acid is an organic compound with the molecular formula C12H14O5. It is a derivative of cinnamic acid, characterized by the presence of three methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

2,3,4-Trimethoxycinnamic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Industry: Utilized in the production of polymers and other materials with specific photophysical properties.

Wirkmechanismus

Target of Action

The primary targets of 2,3,4-Trimethoxycinnamic acid are the serotonin (5-HT) subtype 1A receptor and gamma-aminobutyric acid type A (GABAA) receptors . These receptors play a crucial role in the serotonergic signaling system, which is involved in stress-related conditions .

Mode of Action

2,3,4-Trimethoxycinnamic acid interacts with its targets, the serotonin (5-HT) subtype 1A receptor and gamma-aminobutyric acid type A (GABAA) receptors, to mediate its anxiolytic effects . This interaction explores the crucial role of serotonergic signaling in stress-related conditions .

Biochemical Pathways

The compound affects the serotonergic signaling pathway, which is crucial in stress-related conditions . It also influences the Mitogen-activated protein kinase (MAPK) pathway, an intracellular signaling cascade implicated in learning, memory, immune system, and stress .

Result of Action

The molecular and cellular effects of 2,3,4-Trimethoxycinnamic acid’s action include the induction of oxidative stress and mitochondrial damage . Scanning electron microscopy has shown the formation of pores and leakage of cytoplasmic content .

Biochemische Analyse

Biochemical Properties

2,3,4-Trimethoxycinnamic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cholinesterase. This inhibition is crucial as cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting cholinesterase, 2,3,4-Trimethoxycinnamic acid can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease . Additionally, this compound interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

2,3,4-Trimethoxycinnamic acid influences various cellular processes. It has been shown to exert anti-stress effects by modulating the expression of tyrosine hydroxylase in the amygdala region of the brain . This modulation helps in maintaining dopamine levels, which are crucial for stress response and mood regulation. Furthermore, 2,3,4-Trimethoxycinnamic acid affects cell signaling pathways, particularly those involving extracellular signal-regulated kinases, which play a role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2,3,4-Trimethoxycinnamic acid exerts its effects through various mechanisms. It binds to cholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, 2,3,4-Trimethoxycinnamic acid influences gene expression by modulating transcription factors involved in oxidative stress responses, thereby enhancing the cell’s antioxidant capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4-Trimethoxycinnamic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 2,3,4-Trimethoxycinnamic acid can maintain its biological activity over extended periods, making it a viable candidate for chronic treatments .

Dosage Effects in Animal Models

The effects of 2,3,4-Trimethoxycinnamic acid vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic effects by modulating neurotransmitter levels . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2,3,4-Trimethoxycinnamic acid is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and efficacy . The compound’s metabolites can also influence metabolic flux and alter levels of key metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,3,4-Trimethoxycinnamic acid is transported and distributed through various mechanisms. It interacts with transporters such as organic anion transporting polypeptides, which facilitate its uptake into cells . Additionally, binding proteins in the plasma can affect its distribution and localization, influencing its therapeutic potential .

Subcellular Localization

The subcellular localization of 2,3,4-Trimethoxycinnamic acid is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This targeting is essential for its role in modulating cellular processes and exerting its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxycinnamic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for 2,3,4-Trimethoxycinnamic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Trimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,3,4-trimethoxybenzoic acid.

Reduction: Formation of 2,3,4-trimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4,5-Trimethoxycinnamic acid: Similar in structure but with different positions of methoxy groups.

p-Methoxycinnamic acid: Contains a single methoxy group at the para position.

Cinnamic acid: The parent compound without any methoxy substitutions

Uniqueness

2,3,4-Trimethoxycinnamic acid is unique due to the specific arrangement of its methoxy groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for various applications .

Biologische Aktivität

2,3,4-Trimethoxycinnamic acid (TMCA) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties of TMCA, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

- Chemical Formula : CHO

- Molecular Weight : 238.2366 g/mol

- IUPAC Name : trans-2,3,4-trimethoxycinnamic acid

Anticancer Activity

TMCA and its derivatives have been evaluated for their anticancer properties. Research indicates that certain derivatives can induce G1 cell cycle arrest and promote apoptosis in colorectal cancer cell lines such as HCT116 and HT29. For example, a synthetic derivative demonstrated enhanced activity against HT29 cells, which are known to harbor mutations in p53 and BRAF genes. This derivative was shown to upregulate p21, a critical protein involved in cell cycle regulation and apoptosis induction .

Cholinesterase Inhibition

TMCA has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro assays revealed that TMCA exhibits significant inhibitory activity with IC values of 46.18 µM for AChE and 32.46 µM for BChE. The mechanism of inhibition was identified as mixed-type, indicating that TMCA may interact with both the enzyme and the substrate .

Antimicrobial Properties

The antibacterial activity of TMCA derivatives has been explored against various pathogens. Studies have shown that some cinnamic acid derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of methoxy groups at specific positions on the cinnamic acid backbone significantly influences biological activity. For instance, modifications to the methoxy groups can enhance anticancer efficacy and cholinesterase inhibition. The structural features of TMCA contribute to its ability to modulate various biological targets .

Antinociceptive Effects

A series of experiments demonstrated that TMCA derivatives could alleviate morphine withdrawal symptoms in mice. The derivatives showed a high affinity for the 5-HT receptor, suggesting a role in modulating serotonin pathways involved in pain perception .

Anti-inflammatory Effects

TMCA has been reported to inhibit the expression of adhesion molecules on endothelial cells, which may play a role in reducing inflammation. This property indicates its potential use in managing inflammatory diseases .

Data Summary

| Biological Activity | IC Value | Mechanism |

|---|---|---|

| AChE Inhibition | 46.18 µM | Mixed-type inhibition |

| BChE Inhibition | 32.46 µM | Mixed-type inhibition |

| Anticancer (Colorectal Cancer) | Varies by derivative | Induces G1 arrest; promotes apoptosis |

| Antimicrobial | Significant | Inhibits S. aureus and P. aeruginosa |

Eigenschaften

IUPAC Name |

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPDNLIHHFGEC-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33130-03-9 | |

| Record name | trans-2,3,4-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,3,4-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.